molecular formula C10H17NO4 B3416994 trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid CAS No. 1008773-79-2

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No. B3416994
CAS RN: 1008773-79-2
M. Wt: 215.25 g/mol
InChI Key: KLCYDBAYYYVNFM-UHFFFAOYSA-N
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Description

“trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C10H17NO4 . It has a molecular weight of 215.25 . The compound is typically stored at room temperature and appears as an off-white solid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: O=C(OC(C)(C)C)N[C@H]1CC@H=O)C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 215.25 and a molecular formula of C10H17NO4 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis of Deuterium-labeled Compounds

A study highlighted the continuous photo flow synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, demonstrating its utility as a building block for preparing biologically active compounds and materials science entities containing cyclobutane ring systems labeled with deuterium atoms. This process allows for the efficient production of these compounds, which are crucial for quantitative mass spectrometry analyses in nonclinical and clinical pharmacokinetic studies (Yamashita et al., 2019).

Preparation of Stereoisomeric Compounds

Research into the synthesis of stereoisomeric 3-substituted cyclobutanecarboxylic acid derivatives has shown that these compounds can be selectively prepared, offering significant potential for the development of new pharmaceuticals. The ability to obtain pure cis or trans acids through simple adjustments of reaction conditions opens avenues for producing specific enantiomers of unnatural amino acids, which are valuable in drug development and other applications (Bakonyi et al., 2013).

Directed Hydrogenation for Chiral Intermediates

The directed hydrogenation of N-tert-butoxycarbonylamino cyclopentenes to yield diastereomers of cyclopentanecarboxylic acid methyl esters has been documented. This methodology provides a pathway to synthesize chiral building blocks, showcasing the versatility of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid derivatives in synthesizing complex molecules with potential pharmaceutical applications (Smith et al., 2001).

Development of Antibiotic Derivatives

A method for preparing tert-butoxycarbonyl-3-hydroxymethylceph-2-em-4-carboxylic acid, an intermediate for new antibiotic derivatives, highlights the role of cyclobutanecarboxylic acid derivatives in antibiotic development. This demonstrates the compound's importance in creating new treatments with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).

Solid-State Organisation and Chirality Studies

Investigations into the solid-state organisation of derivatives of cyclic β-amino acids, such as cis- and trans-2-aminocyclobutane-1-carboxylic acids, have utilized vibrational circular dichroism to probe their structural characteristics. These studies provide insights into the conformational preferences and potential applications of these compounds in designing peptide models and other bioactive molecules (Declerck et al., 2019).

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing suitable protective clothing and eye/face protection .

Future Directions

As a building block in various chemical reactions , “trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid” has

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYDBAYYYVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915397
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946152-72-3, 939400-34-7, 1008773-79-2
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946152-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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